2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one
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Overview
Description
2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one is a heterocyclic compound with potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with amino, fluorophenoxy, and iodo groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorophenol and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can be used in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-bromophenoxy)-5-iodo-1H-pyrimidin-6-one: Similar structure but with a bromine atom instead of fluorine.
2-amino-4-(4-chlorophenoxy)-5-iodo-1H-pyrimidin-6-one: Similar structure but with a chlorine atom instead of fluorine.
2-amino-4-(4-methylphenoxy)-5-iodo-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs .
Properties
IUPAC Name |
2-amino-4-(4-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FIN3O2/c11-5-1-3-6(4-2-5)17-9-7(12)8(16)14-10(13)15-9/h1-4H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKGPSKCZXTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=O)NC(=N2)N)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FIN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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